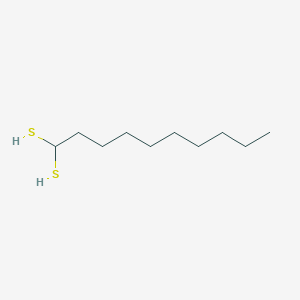
Decanedithiol
説明
Decanedithiol, also known as decane-1,10-dithiol, is an organic compound with the molecular formula C₁₀H₂₂S₂. It consists of a decane backbone with thiol groups (-SH) attached to the first and tenth carbon atoms. This compound is known for its strong odor and is used in various chemical applications due to its ability to form strong bonds with metals.
準備方法
Synthetic Routes and Reaction Conditions: Decanedithiol can be synthesized through several methods. One common approach involves the reaction of decane with hydrogen sulfide (H₂S) in the presence of a catalyst such as nickel or palladium. This process typically requires high temperatures and pressures to facilitate the addition of thiol groups to the decane backbone.
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of decane-1,10-disulfide using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This method is preferred due to its efficiency and high yield of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form decane-1,10-disulfide. This reaction typically involves oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: The reduction of decane-1,10-disulfide back to this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: this compound can participate in substitution reactions where the thiol groups are replaced by other functional groups. For example, reaction with alkyl halides can yield thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, base catalysts
Major Products Formed:
Oxidation: Decane-1,10-disulfide
Reduction: this compound
Substitution: Thioethers
科学的研究の応用
Decanedithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules. Its ability to form strong bonds with metals makes it valuable in the preparation of metal-thiolate complexes.
Biology: this compound is used in the study of protein structures and functions. It can form disulfide bonds with cysteine residues in proteins, which is useful in protein folding and stability studies.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: It is used in the production of self-assembled monolayers (SAMs) on metal surfaces, which are important in nanotechnology and materials science.
作用機序
Decanedithiol exerts its effects primarily through the formation of strong bonds with metals and other electrophiles. The thiol groups (-SH) in this compound can form disulfide bonds with other thiol-containing molecules, which is crucial in various chemical and biological processes. In protein chemistry, these disulfide bonds play a key role in maintaining the structural integrity and function of proteins.
類似化合物との比較
1-Decanethiol: Similar to decanedithiol but with only one thiol group. It is used in surface modification and as a corrosion inhibitor.
1,10-Dothis compound: A longer-chain analog of this compound with twelve carbon atoms. It has similar applications but offers different physical properties due to the longer carbon chain.
1-Hexanethiol: A shorter-chain thiol with six carbon atoms. It is used in similar applications but has different solubility and reactivity characteristics.
Uniqueness of this compound: this compound’s unique structure, with thiol groups at both ends of the decane chain, allows it to form strong and stable bonds with metals and other molecules. This makes it particularly valuable in the synthesis of polymers, metal-thiolate complexes, and self-assembled monolayers. Its ability to participate in a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
特性
IUPAC Name |
decane-1,1-dithiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S2/c1-2-3-4-5-6-7-8-9-10(11)12/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZKPELXXQHDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(S)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















